

Spectroscopic Profile of 2-Ethylacrolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Ethylacrolein	
Cat. No.:	B1207793	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylacrolein** (CAS No. 922-63-4), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable information for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

2-Ethylacrolein, also known as 2-Methylenebutanal, has the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1][2][3][4][5] It is a colorless liquid with a pungent odor.[2] Key physical properties are summarized below.

Property	Value
Molecular Formula	C ₅ H ₈ O[3][4][5]
Molecular Weight	84.12 g/mol [1][2]
IUPAC Name	2-methylidenebutanal[2]
Boiling Point	92-93 °C[6]
Density	0.859 g/mL at 25 °C[6]
Refractive Index	n20/D 1.425[6]



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2-Ethylacrolein** are presented below.

¹H NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not explicitly			
provided in search			
results			

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment	
Data not explicitly provided in search results		

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylacrolein** shows characteristic absorption bands for its aldehyde and alkene functionalities.



Wavenumber (cm ⁻¹)	Assignment
Data not explicitly provided in search results	C=O stretch (aldehyde)
Data not explicitly provided in search results	C=C stretch (alkene)
Data not explicitly provided in search results	C-H stretch (alkene)
Data not explicitly provided in search results	C-H stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Ethylacrolein** is characterized by its molecular ion peak and several key fragment ions.[3]

m/z	Relative Intensity	Assignment
84	Data not explicitly provided in search results	[M]+ (Molecular Ion)[5]
55	Data not explicitly provided in search results	[M-CHO] ⁺ or other fragments[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[1]

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-Ethylacrolein**, the spectrum can be acquired by placing a thin layer of the



neat liquid between two potassium bromide (KBr) plates.[1][2] Alternatively, a vapor phase IR spectrum can be obtained.[1][2]

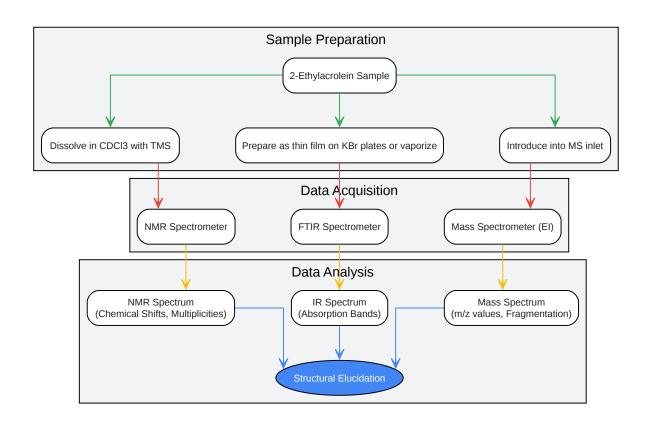
Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[3] The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Spectroscopic Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing spectroscopic data for a chemical compound like **2-Ethylacrolein** is illustrated in the diagram below.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Ethylacrolein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. spectrabase.com [spectrabase.com]



- 2. Ethylacrolein | C5H8O | CID 70203 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylacrolein [webbook.nist.gov]
- 4. 2-Ethylacrolein [webbook.nist.gov]
- 5. 2-Ethylacrolein, 90% Technical Grade [benchchem.com]
- 6. 2-Ethylacrolein hydroquinone stabilizer 922-63-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylacrolein: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207793#spectroscopic-data-of-2-ethylacrolein-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com